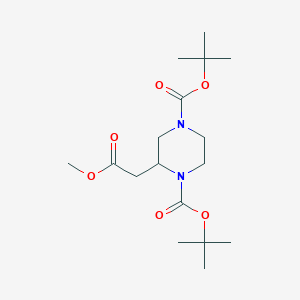

Methyl 1,4-di-Boc-piperazine-2-acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O6/c1-16(2,3)24-14(21)18-8-9-19(15(22)25-17(4,5)6)12(11-18)10-13(20)23-7/h12H,8-11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNDFFYHELWSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)CC(=O)OC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398817 | |

| Record name | Methyl 1,4-di-Boc-piperazine-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368441-99-0 | |

| Record name | 1,4-Bis(1,1-dimethylethyl) 2-(2-methoxy-2-oxoethyl)-1,4-piperazinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368441-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,4-di-Boc-piperazine-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Value of C-Functionalized Piperazines

An In-depth Technical Guide to the Synthesis of Methyl 1,4-di-Boc-piperazine-2-acetate

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs.[1] Historically, its synthetic utility has been overwhelmingly focused on derivatization at its two nitrogen atoms. While this has yielded a vast chemical space, it has left the carbon backbone of the heterocycle largely underutilized.[2][3] The strategic introduction of functional groups onto the carbon atoms of the piperazine ring, particularly C-2, unlocks three-dimensional diversity that is critical for developing next-generation therapeutics with improved specificity and pharmacokinetic profiles.[4][5]

This guide details a robust and reproducible synthesis for This compound , a versatile building block designed for just this purpose. The dual tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atoms render the ring system stable to a wide range of reaction conditions while temporarily masking the nucleophilicity of the nitrogens.[6][7] The methyl ester moiety provides a handle for further chemical elaboration, such as conversion to amides or other derivatives. This molecule is, therefore, an invaluable intermediate for researchers in drug discovery and development aiming to explore novel, C-substituted piperazine-based compounds.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis is designed as a straightforward, two-step sequence starting from the commercially available (or readily synthesized) piperazine-2-acetic acid. The core logic is to first protect the reactive secondary amine functionalities before converting the carboxylic acid to its corresponding methyl ester.

-

Step 1: N,N'-Diprotection. The two nitrogen atoms of the piperazine ring are highly nucleophilic and would interfere with subsequent reactions. Protecting them with the Boc group is an ideal strategy. The Boc group is stable to a wide range of non-acidic conditions but can be cleanly removed with acid when desired.[7] This is achieved via reaction with di-tert-butyl dicarbonate (Boc anhydride).[8]

-

Step 2: Esterification. With the nitrogens protected, the carboxylic acid can be selectively converted to a methyl ester. While classic Fischer esterification (refluxing in methanol with a strong acid catalyst) is an option, it presents a risk of premature Boc-deprotection.[9][10] A superior method for this substrate is methylation using trimethylsilyldiazomethane (TMS-diazomethane). This reagent is safer than its highly toxic and explosive parent, diazomethane, and efficiently converts carboxylic acids to methyl esters under mild, neutral conditions that are fully compatible with the Boc protecting groups.[11][12]

The overall synthetic transformation is depicted below.

Figure 1: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocols

This section provides a self-validating, step-by-step methodology for the synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Step 1: Synthesis of 1,4-di-Boc-piperazine-2-acetic acid

Rationale: This step fully protects both piperazine nitrogens. The reaction is performed at 0 °C initially to moderate the exothermic reaction between the amine and Boc anhydride. A slight excess of Boc anhydride ensures the complete conversion of the starting material to the di-protected product. Triethylamine (TEA) is used as an organic base to neutralize the acidic byproducts formed during the reaction, driving it to completion.[13]

Materials:

-

Piperazine-2-acetic acid dihydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Suspend piperazine-2-acetic acid dihydrochloride (1.0 equiv.) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the suspension to 0 °C using an ice-water bath.

-

Slowly add triethylamine (4.4 equiv.) to the suspension. Stir for 15 minutes to allow for the formation of the free amine in situ.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (2.5 equiv.) in a minimal amount of anhydrous DCM.

-

Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in DCM as eluent) until the starting material is consumed.

-

Work-up:

-

Cool the mixture to 0 °C and slowly add 1 M HCl to quench any excess base and unreacted (Boc)₂O.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from an ethyl acetate/hexanes mixture to yield 1,4-di-Boc-piperazine-2-acetic acid as a white solid.

Step 2: Synthesis of this compound

Rationale: This step converts the carboxylic acid intermediate into the target methyl ester. TMS-diazomethane in a mixture of methanol and a co-solvent like DCM or THF provides a mild and highly efficient methylation system.[11] Methanol acts as a proton source to catalyze the reaction with the silyl-diazomethane, which then methylates the carboxylate anion. The reaction is clean, with nitrogen gas being the only significant byproduct, simplifying purification.[14]

Materials:

-

1,4-di-Boc-piperazine-2-acetic acid (from Step 1)

-

Trimethylsilyldiazomethane (TMS-diazomethane), 2.0 M solution in hexanes

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve 1,4-di-Boc-piperazine-2-acetic acid (1.0 equiv.) in a 2:1 mixture of anhydrous DCM and anhydrous MeOH (approx. 0.1 M concentration) in a round-bottom flask with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add TMS-diazomethane solution (1.2 equiv.) dropwise. A yellow color should persist, and gas evolution (N₂) will be observed. Caution: TMS-diazomethane is toxic and should be handled with extreme care in a fume hood.

-

After addition, remove the ice bath and allow the solution to stir at room temperature for 1-2 hours.

-

Monitoring: The reaction is typically complete when the gas evolution ceases and the yellow color persists. Progress can be monitored by TLC, observing the disappearance of the starting acid spot.

-

Work-up:

-

Carefully quench the excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.

-

Concentrate the reaction mixture directly under reduced pressure.

-

-

Purification: The crude residue can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, e.g., 10% to 40%) to afford this compound as a colorless oil or white solid.

Data Presentation and Characterization

The following table summarizes the key quantitative parameters for the described synthesis.

| Parameter | Step 1: Di-Boc Protection | Step 2: Esterification |

| Starting Material | Piperazine-2-acetic acid | 1,4-di-Boc-piperazine-2-acetic acid |

| Key Reagents | (Boc)₂O (2.5 eq.), TEA (4.4 eq.) | TMS-diazomethane (1.2 eq.) |

| Solvent | Dichloromethane (DCM) | DCM / Methanol (2:1) |

| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. |

| Reaction Time | 12-16 hours | 1-2 hours |

| Typical Yield | 85-95% | >90% |

| Product Form | White Solid | Colorless Oil / White Solid |

Expected Characterization Data for this compound:

-

¹H NMR data is available for the target compound, which serves as a crucial reference for product verification.[15]

-

Mass Spectrometry (ESI-MS): Calculated for C₁₇H₃₀N₂O₆Na [M+Na]⁺; found value should be in close agreement.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the entire synthetic procedure, from setup to final product isolation.

Figure 2: Detailed experimental workflow for the synthesis.

Conclusion

The two-step synthesis outlined in this guide provides a reliable and high-yielding pathway to this compound. The protocol leverages modern, mild reaction conditions that are compatible with the sensitive functional groups present in the molecule. By explaining the causality behind each procedural choice—from the selection of the protecting group to the specific esterification agent—this guide equips researchers with not only a method but also the understanding required to adapt and troubleshoot it. The resulting product is a high-value intermediate, poised to accelerate the exploration of novel C-functionalized piperazine scaffolds in the ongoing quest for new and more effective therapeutics.

References

- 1. (R)-1,4-di-Boc-piperazine-2-carboxylic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [moodle.tau.ac.il]

- 11. Page loading... [guidechem.com]

- 12. Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 14. youtube.com [youtube.com]

- 15. This compound(368441-99-0) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to Methyl 1,4-di-Boc-piperazine-2-acetate

CAS Number: 368441-99-0

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

Methyl 1,4-di-Boc-piperazine-2-acetate is a key synthetic intermediate that holds a significant position in the landscape of modern medicinal chemistry. The piperazine scaffold is a privileged structure, frequently incorporated into a wide array of biologically active compounds due to its unique physicochemical properties that can enhance aqueous solubility, cell permeability, and protein-binding capacity.[1][2] The dual Boc (tert-butyloxycarbonyl) protection of the piperazine nitrogens renders this molecule a stable yet readily transformable building block, allowing for precise and sequential chemical modifications. This guide provides a comprehensive overview of its synthesis, characterization, and strategic applications, with a focus on the underlying chemical principles that govern its utility.

Chemical and Physical Properties

While specific, experimentally determined physical properties for this compound are not extensively documented in publicly available literature, its properties can be inferred from its structure and data on analogous compounds.

| Property | Value/Description | Source |

| CAS Number | 368441-99-0 | [3] |

| Chemical Name | This compound | [3] |

| Molecular Formula | C₁₇H₃₀N₂O₆ | Inferred |

| Molecular Weight | 374.43 g/mol | Inferred |

| Appearance | Likely a solid or oil | Inferred |

| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred |

Synthesis and Purification: A Plausible and Controlled Approach

Part 1: Di-Boc Protection of Piperazine-2-acetic Acid

The initial step focuses on the protection of both nitrogen atoms of the piperazine ring to prevent undesired side reactions in subsequent steps.

Reaction:

Synthetic Workflow for Di-Boc Protection

Rationale: The use of a suitable base is crucial to deprotonate the amine and carboxylic acid groups, facilitating the nucleophilic attack on the di-tert-butyl dicarbonate ((Boc)₂O). A biphasic solvent system like dioxane and water can be effective for this transformation.

Experimental Protocol:

-

Dissolution: Dissolve piperazine-2-acetic acid in an aqueous solution of a suitable base, such as sodium hydroxide or triethylamine.

-

Reagent Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (at least 2.2 equivalents) in a suitable organic solvent like dioxane.

-

Reaction: Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, acidify the mixture with a mild acid (e.g., citric acid) and extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Esterification of 1,4-di-Boc-piperazine-2-acetic acid

The subsequent step involves the conversion of the carboxylic acid to its methyl ester.

Reaction:

Synthetic Workflow for Esterification

Rationale: Standard esterification conditions can be employed. The use of a mild base like potassium carbonate with an alkylating agent such as dimethyl sulfate or methyl iodide in a polar aprotic solvent is a common and effective method.

Experimental Protocol:

-

Setup: To a solution of 1,4-di-Boc-piperazine-2-acetic acid in a suitable solvent like acetone or DMF, add a base such as potassium carbonate.

-

Reagent Addition: Add the esterifying agent (e.g., dimethyl sulfate or methyl iodide) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as indicated by TLC or LC-MS.

-

Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, can be purified by flash column chromatography.

Spectroscopic Characterization

While the full spectra are proprietary, commercial suppliers like ChemicalBook indicate the availability of 1H NMR, 13C NMR, IR, and MS data for this compound, which are essential for confirming its structure and purity.[4][5]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two Boc groups (a singlet integrating to 18 protons), the methyl ester group (a singlet integrating to 3 protons), and the protons of the piperazine ring and the acetate methylene group, which will appear as a series of multiplets.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the Boc and ester groups, the quaternary and methyl carbons of the Boc groups, the methoxy carbon of the ester, and the carbons of the piperazine ring and the acetate methylene group.

-

Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily governed by the two Boc-protected nitrogen atoms and the methyl ester functionality. This strategic arrangement of functional groups makes it a valuable precursor for the synthesis of more complex molecules, particularly in the realm of drug discovery.[6][7][8]

Deprotection of the Boc Groups

A key transformation is the removal of the Boc protecting groups to liberate the piperazine nitrogens for further functionalization. This is typically achieved under acidic conditions.[5][9]

Reaction:

Deprotection of Boc Groups

Rationale: Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane are commonly used to cleave the Boc groups.[9] The choice of acid and solvent can be tailored to the sensitivity of other functional groups in the molecule.

Experimental Protocol for Deprotection:

-

Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane or methanol.

-

Acid Addition: Add a solution of a strong acid (e.g., 4M HCl in dioxane or 20-50% TFA in DCM) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

-

Work-up: Remove the solvent and excess acid under reduced pressure. The resulting product will be the hydrochloride or trifluoroacetate salt of the deprotected piperazine. To obtain the free base, the salt can be dissolved in water and neutralized with a base, followed by extraction with an organic solvent.[9]

Downstream Reactions

Once deprotected, the free nitrogens of the piperazine ring can undergo a variety of chemical transformations, including:

-

N-Arylation and N-Alkylation: The secondary amines can be functionalized through reactions with aryl halides (e.g., Buchwald-Hartwig amination) or alkyl halides to introduce diverse substituents.[10]

-

Amide Bond Formation: The piperazine nitrogens can be acylated with carboxylic acids or acid chlorides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent can introduce alkyl groups onto the nitrogen atoms.

The methyl ester group can also be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, further expanding the synthetic possibilities.

Safety and Handling

Conclusion

This compound is a strategically designed and highly valuable building block in synthetic organic and medicinal chemistry. Its dual Boc protection allows for controlled and selective functionalization of the piperazine core, making it an ideal starting material for the synthesis of a wide range of complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers aiming to leverage its full potential in the development of novel chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. 368441-99-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound(368441-99-0) 1H NMR [m.chemicalbook.com]

- 5. jgtps.com [jgtps.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of a C-Substituted Piperazine Scaffold

An In-Depth Technical Guide to Methyl 1,4-di-Boc-piperazine-2-acetate: Structure, Synthesis, and Application

The piperazine heterocycle is a cornerstone in modern medicinal chemistry, embedded within the structures of numerous FDA-approved drugs.[1][2] Its prevalence is largely due to the two nitrogen atoms, which can be functionalized to modulate physicochemical properties like solubility and to serve as hydrogen bond acceptors, enhancing interactions with biological targets.[3] However, the vast majority of piperazine-containing drugs feature substitutions only on these nitrogen atoms, leaving the carbon backbone underutilized.[2][4]

This compound emerges as a strategically significant building block by shifting the paradigm from N-substitution to C-substitution. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its chemical architecture, robust synthetic methodologies, characterization, and its pivotal role as a versatile intermediate for creating novel, Csp³-enriched compound libraries essential for modern drug discovery.[4]

Chemical Identity and Physicochemical Properties

This compound is a piperazine derivative where both nitrogen atoms are protected by tert-butoxycarbonyl (Boc) groups, and a methyl acetate group is attached to the C-2 position of the ring. The dual Boc protection renders the piperazine nitrogens unreactive to many common reagents, thereby directing subsequent chemical modifications to other parts of a larger molecule or allowing for controlled, sequential deprotection strategies.

| Property | Value |

| IUPAC Name | methyl 2-(1,4-bis(tert-butoxycarbonyl)piperazin-2-yl)acetate |

| Molecular Formula | C₁₇H₃₀N₂O₆ |

| Molecular Weight | 374.43 g/mol |

| CAS Number | 368441-99-0 |

| Appearance | Typically a colorless oil or white to off-white solid |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that leverages fundamental protection and esterification strategies. A common and logical pathway begins with a precursor like piperazine-2-acetic acid or its ester. The core of the synthesis involves ensuring the complete protection of both piperazine nitrogens.

Core Synthetic Strategy:

-

Starting Material: The synthesis can logically start from a commercially available piperazine-2-acetic acid derivative.

-

Di-Boc Protection: The crucial step is the protection of both secondary amine functionalities. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for this transformation.[5] The reaction is typically performed in the presence of a base (e.g., triethylamine or sodium hydroxide) to neutralize the acidic byproduct and drive the reaction to completion. The Boc group is favored due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions (e.g., trifluoroacetic acid).[5][6]

-

Esterification: If the starting material is the carboxylic acid, the final step is the conversion to the methyl ester. This can be achieved using various standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., H₂SO₄) or using a milder reagent like trimethylsilyldiazomethane for sensitive substrates.[7]

Experimental Protocol: Synthesis of this compound

This protocol is a representative methodology based on established chemical principles.

-

Dissolution: To a solution of methyl piperazine-2-acetate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (2.5 eq).

-

Boc Protection: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 2.2 eq) portion-wise while stirring. The use of a slight excess of Boc₂O ensures the di-protection of both nitrogen atoms.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting material and intermediates.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Chromatography: Purify the crude residue using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes, to isolate the pure this compound.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Structural Characterization and Validation

Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

| Technique | Expected Observations |

| ¹H NMR | Signals around 1.4-1.5 ppm (singlet, 18H, two Boc groups), a signal around 3.7 ppm (singlet, 3H, methyl ester), and complex multiplets for the piperazine ring and methylene protons (CH₂-COO).[8][9] |

| ¹³C NMR | Signals around 28.5 ppm (tert-butyl methyls), ~52 ppm (methoxy carbon), ~80 ppm (quaternary carbons of Boc), and multiple signals for the piperazine ring carbons. Two distinct carbonyl signals are expected around 155 ppm (carbamate C=O) and ~170 ppm (ester C=O).[10] |

| Mass Spec. | The molecular ion peak [M+H]⁺ or [M+Na]⁺ should correspond to the calculated molecular weight (374.43). Common fragments would include the loss of one or both Boc groups (-100 Da each). |

| IR Spec. | Strong C=O stretching frequencies around 1690-1750 cm⁻¹ corresponding to the carbamate and ester functional groups. |

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its utility as a versatile scaffold for building molecular complexity. The field of medicinal chemistry is increasingly focused on moving away from flat, aromatic structures towards molecules with greater three-dimensionality, which often leads to improved pharmacological properties.[11]

-

Scaffold for Library Synthesis: This compound is an ideal starting point for creating libraries of novel compounds for high-throughput screening.[1][4] The acetate side chain can be further modified, and the Boc groups can be selectively removed to allow for differential functionalization of the two nitrogen atoms.

-

Introduction of 3D Diversity: By providing a C-substituted piperazine, it allows chemists to explore chemical space that is not accessible through simple N-alkylation or N-arylation of the piperazine ring.[2] This is critical for developing drugs with novel mechanisms of action and improved selectivity.

-

Fragment-Based Drug Discovery (FBDD): The piperazine acetate core can serve as a fragment that can be elaborated upon to build more potent and specific drug candidates.[11]

Role as a Versatile Chemical Intermediate

Caption: Strategic pathways for elaborating the core scaffold into complex molecules.

Conclusion

This compound is more than just another chemical reagent; it is a key enabler for innovation in drug discovery. By providing a robust, C-substituted, and orthogonally protected piperazine core, it empowers researchers to systematically explore novel chemical space. Its well-defined synthesis and clear characterization profile make it a reliable tool for constructing the next generation of therapeutic agents. The ability to build three-dimensional complexity from this scaffold is a critical advantage in the ongoing quest for more selective, potent, and effective medicines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. This compound(368441-99-0) 1H NMR [m.chemicalbook.com]

- 9. METHYL 4-BOC-PIPERAZINE-2-CARBOXYLATE(129799-08-2) 1H NMR [m.chemicalbook.com]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. Enantioselective synthesis of gem -disubstituted N -Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03967D [pubs.rsc.org]

An In-Depth Technical Guide to Methyl 1,4-di-Boc-piperazine-2-acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 1,4-di-Boc-piperazine-2-acetate, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, analytical characterization, and its applications in the development of novel therapeutics, all while adhering to the principles of scientific integrity and providing actionable insights for laboratory practice.

Core Molecular Attributes

This compound, identified by the CAS number 368441-99-0, is a difunctionalized piperazine derivative. The piperazine core, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a well-established "privileged scaffold" in drug discovery.[1] The strategic placement of two tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atoms and a methyl acetate moiety at the 2-position makes this compound a versatile intermediate for the synthesis of more complex molecules.[2][3]

The Boc protecting groups serve a crucial role in synthetic strategies by temporarily blocking the reactivity of the piperazine nitrogens. This allows for selective modifications at other positions of the molecule. The Boc groups can be reliably removed under acidic conditions, a common and well-understood deprotection strategy in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 368441-99-0 | [2][3][4] |

| Molecular Formula | C₁₇H₃₀N₂O₆ | [2] |

| Molecular Weight | 358.43 g/mol | [2] |

| Synonyms | di-tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1,4-dicarboxylate | [2] |

| Appearance | White solid | [2] |

| Purity | Typically ≥98% | [2] |

The Strategic Importance in Drug Discovery

The piperazine motif is a recurring structural feature in a multitude of FDA-approved drugs, spanning a wide range of therapeutic areas including central nervous system disorders, oncology, and infectious diseases.[1] The inclusion of a piperazine ring can favorably modulate the physicochemical properties of a drug candidate, such as its solubility, lipophilicity, and metabolic stability, thereby enhancing its pharmacokinetic profile.

This compound serves as a valuable starting material for introducing a substituted piperazine moiety into a target molecule. The methyl acetate group provides a handle for further chemical transformations, such as amide bond formation or reduction to an alcohol, enabling the construction of diverse molecular architectures. This makes it a key building block for creating libraries of compounds for high-throughput screening in the early stages of drug discovery.[5][6]

Synthesis and Mechanistic Considerations

A general and widely used method for the preparation of monosubstituted piperazines involves the use of protecting groups like tert-butyloxycarbonyl (Boc). This multi-step approach typically involves:

-

Protection of one nitrogen atom of the piperazine ring.

-

Reaction at the second, unprotected nitrogen atom.

-

Removal of the protecting group to yield the desired monosubstituted piperazine.

A patent for the synthesis of N-Boc piperazine describes a method starting from diethanolamine, which undergoes chlorination, Boc protection, and subsequent aminolysis and cyclization.[1] Another common method involves the direct reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O).[1][7]

Diagram 1: General Workflow for the Synthesis of Functionalized Piperazines

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. di-tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1,4-dicarboxylate, CasNo.368441-99-0 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]

- 3. This compound | 368441-99-0 [amp.chemicalbook.com]

- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 5. BOC Sciences to Launch Chemical Building Block Synthesis for Drug Discovery - BioSpace [biospace.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]

solubility of Methyl 1,4-di-Boc-piperazine-2-acetate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 1,4-di-Boc-piperazine-2-acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key heterocyclic building block in modern medicinal chemistry. Its piperazine core is a prevalent scaffold in numerous approved pharmaceuticals, valued for its ability to impart desirable pharmacokinetic properties. The dual tert-butyloxycarbonyl (Boc) protecting groups offer robust protection of the nitrogen atoms, allowing for selective synthetic transformations at other positions of the molecule. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering field-proven insights and detailed experimental protocols.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1] The structure of this compound incorporates several functional groups that influence its overall polarity and solubility profile:

-

Piperazine Ring: The core piperazine structure, while containing two nitrogen atoms, is symmetrically substituted with bulky, nonpolar Boc groups, which diminishes its ability to act as a hydrogen bond donor. The parent piperazine scaffold is known to be soluble in polar solvents like water and ethanol.[2][3][4]

-

Di-Boc Protecting Groups: The two tert-butyloxycarbonyl (Boc) groups are a defining feature of the molecule. The bulky and lipophilic tert-butyl moieties significantly increase the nonpolar character of the compound, promoting solubility in nonpolar organic solvents.[5] The carbamate linkages within the Boc groups introduce some polar character, contributing to solubility in polar aprotic solvents.[5]

-

Methyl Acetate Group: The methyl acetate functional group (-CH₂COOCH₃) adds a moderately polar ester component to the molecule, further influencing its interactions with various solvents.

Based on this structural analysis, it is anticipated that this compound will exhibit good solubility in a broad range of common organic solvents, with the exception of highly polar protic solvents like water, where its significant nonpolar character will limit miscibility.

Experimental Determination of Solubility

A precise understanding of solubility requires empirical determination. The following section outlines a robust, step-by-step protocol for both qualitative and quantitative assessment of solubility, based on the widely accepted shake-flask method.[6][7]

Qualitative Solubility Assessment

This initial screening provides a rapid evaluation of solubility in a range of solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile, methanol, isopropanol)

-

Small vials or test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10 mg of this compound to a series of labeled vials.

-

To each vial, add 1 mL of a different organic solvent.

-

Vortex each vial vigorously for 1-2 minutes.

-

Visually inspect each vial for the presence of undissolved solid.

-

Classify the solubility as:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: No apparent dissolution of the solid.

-

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measurement of solubility at a given temperature.[6][7]

Materials:

-

This compound

-

Chosen organic solvent(s)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for concentration determination

Procedure:

-

Add an excess amount of this compound to a vial (enough to ensure a saturated solution with visible undissolved solid).

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial and place it in a temperature-controlled orbital shaker.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).[8]

-

Allow the mixture to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of a suitable solvent.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC.

-

Calculate the solubility in mg/mL or mol/L.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Predicted Solubility Profile

Based on the structural analysis and the known solubility of similar compounds, the following table summarizes the predicted solubility of this compound in a range of common organic solvents.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Moderate to Good | The bulky, nonpolar di-Boc groups and the hydrocarbon backbone of the piperazine ring will interact favorably with nonpolar solvents. |

| Halogenated | Dichloromethane (DCM) | High | DCM is an excellent solvent for a wide range of organic compounds, including those with moderate polarity. It is expected to effectively solvate the entire molecule. |

| Ethers | Diethyl Ether, THF | Moderate to Good | These solvents have a good balance of nonpolar and polar characteristics, making them suitable for dissolving compounds with mixed polarity like this compound. |

| Esters | Ethyl Acetate | High | As an ester itself, the compound is expected to have high solubility in ethyl acetate due to favorable dipole-dipole interactions. |

| Ketones | Acetone | High | Acetone is a polar aprotic solvent that is a good solvent for many Boc-protected compounds.[9] |

| Nitriles | Acetonitrile | Good | Acetonitrile is a polar aprotic solvent that should effectively solvate the polar functionalities of the molecule. |

| Alcohols | Methanol, Ethanol | Moderate | The polarity of the hydroxyl group in alcohols will have some affinity for the ester and carbamate groups. However, the large nonpolar regions of the molecule may limit very high solubility. The parent piperazine is soluble in ethanol and methanol.[2] |

| Polar Aprotic | DMF, DMSO | High | These highly polar aprotic solvents are generally excellent solvents for a wide range of organic molecules, including those with Boc protecting groups.[10] A similar compound, Methyl 4-Boc-piperazine-2-carboxylate, is soluble in dimethyl sulfoxide.[11] |

| Polar Protic | Water | Low to Insoluble | The large, nonpolar di-Boc groups will dominate the molecule's character, leading to poor solubility in water.[12] |

Conclusion

This compound is a versatile building block with a solubility profile that makes it amenable to a wide range of synthetic transformations in common organic solvents. Its dual Boc-protected structure lends it significant nonpolar character, predicting good to high solubility in solvents such as dichloromethane, ethyl acetate, acetone, DMF, and DMSO. While moderately soluble in alcohols and nonpolar hydrocarbons, it is expected to have limited solubility in water. The experimental protocols provided in this guide offer a robust framework for the precise determination of its solubility, enabling researchers and drug development professionals to optimize reaction conditions, purification strategies, and formulation approaches.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. ycdehongchem.com [ycdehongchem.com]

- 5. benchchem.com [benchchem.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. researchgate.net [researchgate.net]

- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. METHYL 4-BOC-PIPERAZINE-2-CARBOXYLATE CAS#: 129799-08-2 [m.chemicalbook.com]

- 12. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

An In-Depth Technical Guide to the Stability of Methyl 1,4-di-Boc-piperazine-2-acetate Under Acidic Conditions

Executive Summary

Methyl 1,4-di-Boc-piperazine-2-acetate is a versatile and highly valuable building block in modern medicinal chemistry. Its utility is intrinsically linked to the strategic use and subsequent removal of its two tert-butoxycarbonyl (Boc) protecting groups. A thorough understanding of its stability profile under acidic conditions is paramount for chemists aiming to perform selective deprotections and avoid unintended side reactions, thereby ensuring the efficiency and success of complex synthetic routes. This guide provides a comprehensive analysis of the chemical principles governing the acid-catalyzed cleavage of the Boc groups and the hydrolysis of the methyl ester. We will dissect the non-equivalent nature of the two Boc protecting groups, propose a logical pathway for their sequential removal, and furnish detailed, field-proven experimental protocols for assessing the compound's stability. This document is designed to serve as a practical resource, bridging fundamental mechanistic theory with actionable laboratory procedures.

Introduction: The Strategic Importance of Piperazine Scaffolds and Protecting Groups

The Piperazine Moiety in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceutical agents.[1][2] Its prevalence is due to its unique combination of structural and physicochemical properties. The two nitrogen atoms provide sites for molecular diversification and can be modulated to influence properties such as solubility, basicity (pKa), and receptor binding interactions. As a flexible six-membered ring, it can adopt various conformations to optimally orient substituents within a biological target's binding pocket.

The Role of the Tert-Butoxycarbonyl (Boc) Group in Amine Protection

The Boc group is one of the most widely utilized protecting groups for amines in organic synthesis.[3][4] Its popularity stems from its remarkable stability under a broad spectrum of reaction conditions, including basic, nucleophilic, reductive, and oxidative environments.[5] This stability allows for extensive chemical modifications elsewhere in a molecule. Crucially, the Boc group is readily and cleanly cleaved under acidic conditions, making it an essential tool in orthogonal protection strategies where multiple protecting groups must be removed selectively.[1][3]

Profile of this compound: A Key Synthetic Intermediate

This compound (CAS 368441-99-0) combines the valuable piperazine core with two strategically placed, acid-labile Boc groups and a methyl ester handle for further functionalization.[6] This structure allows for a controlled, stepwise unveiling of reactive sites, making it an ideal precursor for the synthesis of complex, multi-substituted piperazine derivatives used in drug development. The central challenge and opportunity with this molecule lie in understanding the differential stability of its three acid-sensitive functionalities: the two Boc groups and the methyl ester.

Foundational Principles: Mechanisms of Acid-Catalyzed Deprotection

A predictive understanding of the stability of this compound requires a firm grasp of the underlying reaction mechanisms.

The Boc Deprotection Cascade: A Stepwise Mechanistic Overview

The acid-catalyzed removal of a Boc group is a straightforward carbamate hydrolysis that proceeds through a well-established, multi-step mechanism.[3][7]

-

Protonation: The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA, HCl).[8][9]

-

C-O Bond Cleavage: This initial protonation weakens the tert-butyl-oxygen bond, facilitating its cleavage to form a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[7][9] The stability of this tertiary carbocation is the primary thermodynamic driving force for the reaction.

-

Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the free amine.[7]

-

Protonation of Amine: In the acidic medium, the newly liberated amine is immediately protonated, typically yielding an amine salt as the final product.[7]

Caption: The acid-catalyzed deprotection of a Boc-protected amine.

Acid-Catalyzed Hydrolysis of the Methyl Ester: The AAC2 Mechanism

The hydrolysis of the methyl ester functionality typically proceeds via the AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism, which is the reverse of Fischer esterification.[10][11]

-

Protonation: The carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon.[12]

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy group, converting it into a good leaving group (methanol).

-

Elimination: The tetrahedral intermediate collapses, eliminating methanol and reforming the carbonyl group to yield the carboxylic acid.

This reaction is an equilibrium process.[11][12] To drive it to completion, a large excess of water is typically required, often in combination with heat.

A Comparative Analysis: Boc Lability vs. Ester Stability

In general, Boc groups are significantly more labile under acidic conditions than simple alkyl esters like a methyl ester. The deprotection of a Boc group is driven by the formation of the very stable tert-butyl cation and the irreversible loss of CO₂ gas.[7] In contrast, ester hydrolysis is a reversible equilibrium.[12] Consequently, conditions that are sufficient to rapidly cleave Boc groups (e.g., TFA in DCM at room temperature) will typically leave a methyl ester intact. Hydrolysis of the ester generally requires more forcing conditions, such as refluxing in aqueous acid.

Predicting the Stability of this compound

Structural Analysis: The Non-Equivalent Protecting Groups (N1-Boc vs. N4-Boc)

A critical feature of the target molecule is the electronic and steric non-equivalence of the two Boc groups.

-

N4-Boc: This group protects a standard secondary amine within the piperazine ring. Its reactivity is expected to be typical for a Boc-protected amine.

-

N1-Boc: This group is attached to a nitrogen atom that is alpha to a stereocenter bearing a methyl acetate substituent. The electron-withdrawing nature of the adjacent ester group may slightly decrease the basicity of the N1 nitrogen, potentially slowing the initial protonation step required for deprotection.

Electronic and Steric Considerations Influencing Deprotection Rates

The relative rates of cleavage for the N1-Boc and N4-Boc groups will be a balance of these electronic and steric factors. While the N1-Boc is electronically deactivated, the N4-Boc might be considered more sterically accessible. This subtle difference opens the possibility for selective deprotection.

The Central Hypothesis: A Pathway for Selective Deprotection

Based on general chemical principles, a clear hierarchy of lability can be predicted:

N4-Boc > N1-Boc >> Methyl Ester

Under carefully controlled, mild acidic conditions (e.g., limited equivalents of acid, lower temperature, or shorter reaction time), it should be possible to selectively cleave the N4-Boc group while leaving the N1-Boc and the methyl ester intact. Harsher conditions will lead to the removal of both Boc groups, and only under significantly more forcing aqueous conditions would the methyl ester be hydrolyzed.

Experimental Design for a Comprehensive Stability Study

A robust experimental design is crucial for validating the stability hypothesis. The causality behind each choice is explained below.

Rationale for Reagent Selection: A Comparison of Common Acidic Systems

Two primary acidic systems are chosen for their widespread use, effectiveness, and differing properties:

-

Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): TFA is a strong, volatile acid that is highly effective for Boc deprotection.[13] Using it as a 20-50% solution in an anhydrous solvent like DCM provides a homogenous reaction that is typically fast and clean.[14] Its volatility simplifies removal during work-up.[13]

-

4M Hydrochloric Acid (HCl) in 1,4-Dioxane: This is a cost-effective and powerful alternative.[14] A key advantage is that the deprotected amine product often precipitates from the reaction mixture as its hydrochloride salt, which can simplify isolation.[15]

The Analytical Toolkit: Methodologies for Real-Time Reaction Monitoring

To accurately assess the stability and monitor the reaction progress, a combination of analytical techniques is essential.

-

Thin-Layer Chromatography (TLC): A rapid, simple, and cost-effective method to qualitatively monitor the disappearance of the starting material and the appearance of more polar products.[16] The deprotected amine salts will have a much lower Rf value than the starting di-Boc compound.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for this analysis. It provides quantitative data on the consumption of the starting material and the formation of intermediates (mono-deprotected) and final products (di-deprotected), while confirming their identities by their mass-to-charge ratios.[16]

-

1H NMR Spectroscopy: While not ideal for real-time monitoring, NMR is invaluable for confirming the final structure of the isolated product(s). The disappearance of the characteristic singlet at ~1.4-1.5 ppm corresponding to the 18 protons of the two tert-butyl groups provides definitive evidence of deprotection.[17]

Mitigating Side Reactions: The Strategic Use of Cation Scavengers

A common side reaction during Boc deprotection is the alkylation of nucleophiles by the liberated tert-butyl cation.[18] While the piperazine nitrogen itself is not highly nucleophilic once protonated, other sensitive functional groups could be at risk. To ensure a clean reaction, especially on a larger scale or with sensitive substrates, a cation scavenger should be used.

-

Triisopropylsilane (TIS) or Anisole: These reagents are more nucleophilic than the substrate and will preferentially react with, or "scavenge," the tert-butyl cation, preventing unwanted side reactions.[3][18]

Standardized Protocols for Stability Assessment

The following protocols are designed as self-validating systems for assessing the stability of this compound.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

-

Reaction Setup: Dissolve this compound (1.0 equiv.) in anhydrous DCM (approx. 0.1 M) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add trifluoroacetic acid (TFA) (5-10 equiv., or to a final concentration of 25-50% v/v) to the stirred solution.[13]

-

Reaction Monitoring: Allow the reaction to warm to room temperature. Withdraw small aliquots at regular intervals (e.g., 15 min, 30 min, 1h, 2h, 4h) and immediately quench with a saturated sodium bicarbonate solution. Extract the quenched aliquot with DCM and analyze the organic layer by TLC and LC-MS to monitor the disappearance of starting material and the formation of products.

-

Work-up: Upon reaction completion (as determined by monitoring), concentrate the reaction mixture in vacuo to remove the DCM and excess TFA. The resulting residue is the crude amine TFA salt.

-

Neutralization (Optional): To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic. Separate the layers, dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[16]

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

-

Reaction Setup: Suspend or dissolve this compound (1.0 equiv.) in a minimal amount of a co-solvent like methanol or ethyl acetate if necessary.

-

Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 equiv.) to the mixture at room temperature with stirring.[18]

-

Reaction Monitoring: Monitor the reaction by TLC and LC-MS as described in Protocol 5.1. The formation of a precipitate (the hydrochloride salt) is often indicative of reaction progress.

-

Work-up: If a precipitate forms, it can be isolated by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum. Alternatively, the solvents can be removed in vacuo to yield the crude hydrochloride salt.[18]

Protocol 3: Analytical Monitoring by LC-MS and TLC

-

TLC:

-

Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point for the protected material. For the more polar products, a more polar system like 10% methanol in DCM may be required.

-

Visualization: Use a UV lamp (if the molecule is UV active) and stain with ninhydrin, which will develop a colored spot for the free secondary amine product.[16]

-

-

LC-MS:

-

Column: Use a standard C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% formic acid to ensure protonation of the amines) is typically effective.

-

Detection: Monitor at a suitable UV wavelength and use electrospray ionization (ESI) in positive mode to detect the [M+H]+ ions for the starting material, mono-deprotected intermediate, and di-deprotected final product.

-

Caption: A generalized workflow for the experimental stability assessment.

Data Interpretation and Expected Outcomes

Quantitative Analysis of Deprotection Kinetics

The data gathered from LC-MS analysis can be summarized to compare the efficacy of different acidic conditions.

| Condition | Time | Starting Material (%) | Mono-deprotected (%) | Di-deprotected (%) |

| 25% TFA in DCM, RT | 0 h | 100 | 0 | 0 |

| 30 min | 40 | 55 | 5 | |

| 2 h | <5 | 35 | 60 | |

| 4 h | 0 | <5 | >95 | |

| 4M HCl in Dioxane, RT | 0 h | 100 | 0 | 0 |

| 30 min | 50 | 48 | 2 | |

| 2 h | 10 | 40 | 50 | |

| 4 h | <2 | 15 | >80 |

Note: This is hypothetical data presented for illustrative purposes.

Identifying Intermediates and Final Products

-

Starting Material: this compound, [M+H]+ = 359.2

-

Intermediate (Mono-deprotected): Methyl 1-Boc-piperazine-2-acetate or Methyl 4-Boc-piperazine-2-acetate, [M+H]+ = 259.1

-

Final Product (Di-deprotected): Methyl piperazine-2-acetate, [M+H]+ = 159.1

LC-MS will be critical in distinguishing the formation of the mono-deprotected intermediate from the fully deprotected product over time.

Troubleshooting Common Issues: Incomplete Reactions and Side Product Formation

-

Incomplete Reaction: If monitoring shows significant starting material remaining after several hours, the acidic conditions may be too mild.[18] Potential solutions include increasing the concentration of the acid, increasing the reaction temperature (e.g., to 40 °C, with caution), or extending the reaction time.[18]

-

Side Product Formation: The appearance of unexpected masses, particularly [M+57]+, could indicate t-butylation of the deprotected amine or another nucleophilic site.[18] If this is observed, repeating the reaction with the addition of a scavenger like TIS (2.5-5% v/v) is the recommended solution.[18]

Conclusion and Synthetic Recommendations

The stability of this compound under acidic conditions is governed by a predictable hierarchy of functional group lability. Both Boc groups are significantly more sensitive to acid than the methyl ester. Furthermore, the N4-Boc group is hypothesized to be more labile than the N1-Boc group due to electronic effects, presenting a clear opportunity for selective mono-deprotection.

For researchers, this differential stability is a powerful synthetic tool.

-

For Selective Mono-Deprotection at N4: Employ milder conditions, such as a lower concentration of TFA or fewer equivalents of HCl, at 0 °C to room temperature, with careful real-time monitoring by LC-MS to stop the reaction upon maximal formation of the mono-deprotected intermediate.

-

For Complete Di-Deprotection: Utilize standard, robust conditions such as 25-50% TFA in DCM or an excess of 4M HCl in dioxane at room temperature for 1-4 hours to ensure complete removal of both Boc groups.[14]

-

To Preserve the Boc Groups: When modifying other parts of a molecule containing this fragment, strictly avoid acidic conditions.

By leveraging the principles and protocols outlined in this guide, scientists can confidently manipulate this versatile building block, enabling the efficient and controlled synthesis of complex piperazine-containing target molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. jgtps.com [jgtps.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. 368441-99-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 11. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. reddit.com [reddit.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

A Deep Dive into the NMR Spectroscopy of Methyl 1,4-di-Boc-piperazine-2-acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1,4-di-Boc-piperazine-2-acetate is a key building block in medicinal chemistry, valued for its rigidified piperazine core and versatile functional handles. A thorough understanding of its three-dimensional structure and electronic properties is paramount for its effective utilization in drug design and synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating these features in solution. This technical guide provides a comprehensive analysis and interpretation of the ¹H and ¹³C NMR spectra of this compound. Leveraging data from analogous structures and fundamental NMR principles, this document offers a detailed assignment of all proton and carbon resonances, discusses the influence of the di-Boc protection on the piperazine ring conformation, and provides insights into the structural nuances revealed by the NMR data.

Introduction: The Structural Significance of this compound

The piperazine scaffold is a ubiquitous motif in pharmaceuticals, prized for its ability to modulate physicochemical properties such as solubility and basicity.[1] The introduction of two bulky tert-butoxycarbonyl (Boc) protecting groups onto the piperazine nitrogens in this compound serves a dual purpose. Firstly, it deactivates the nucleophilicity of the nitrogens, allowing for selective functionalization at other positions. Secondly, and crucially for its NMR signature, the steric hindrance imposed by the di-Boc groups significantly restricts the conformational flexibility of the six-membered ring.[2][3] This restricted rotation around the N-C(O) amide bonds can lead to the observation of distinct rotamers at room temperature, adding a layer of complexity to the NMR spectra.[4][5] The presence of a chiral center at the 2-position, bearing the methyl acetate substituent, further complicates the NMR landscape by rendering the piperazine ring protons diastereotopic.

This guide will systematically deconstruct the ¹H and ¹³C NMR spectra of the title compound, providing a robust framework for its unambiguous identification and characterization.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit a series of complex multiplets for the piperazine ring protons, alongside characteristic singlets for the Boc and methyl ester groups. The expected chemical shifts are influenced by the electron-withdrawing nature of the carbamate and ester functionalities.

Predicted ¹H NMR Data

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-a (2x) | ~1.45 | Singlet | 18H | - |

| H-b | ~3.70 | Singlet | 3H | - |

| H-c | ~4.10 | Multiplet | 1H | - |

| H-d | ~2.70 - 4.20 | Multiplets | 6H | - |

| H-e | ~2.60 | Multiplet | 2H | - |

Interpretation of ¹H NMR Signals

-

Boc Protons (H-a): The most prominent signal in the spectrum is expected to be a sharp singlet at approximately 1.45 ppm, integrating to 18 protons.[6] This signal arises from the two chemically equivalent tert-butyl groups of the Boc protectors. Its upfield position is characteristic of protons on sp³ carbons shielded from deshielding groups.

-

Methyl Ester Protons (H-b): A singlet integrating to three protons is anticipated around 3.70 ppm. This corresponds to the methyl group of the acetate functionality. The chemical shift is downfield due to the deshielding effect of the adjacent ester oxygen.

-

Methine Proton (H-c): The proton at the chiral center (C2) is expected to resonate as a multiplet around 4.10 ppm. Its downfield shift is a consequence of being attached to a carbon bearing two electron-withdrawing groups: the piperazine nitrogen and the methyl acetate moiety. The multiplicity will arise from coupling to the adjacent piperazine ring protons.

-

Piperazine Ring Protons (H-d): The six protons on the piperazine ring are expected to give rise to a complex series of overlapping multiplets in the region of 2.70 - 4.20 ppm. Due to the chiral center at C2 and the restricted ring inversion caused by the bulky Boc groups, all six protons are diastereotopic and thus magnetically non-equivalent.[2][3] This will result in complex splitting patterns.

-

Acetate Methylene Protons (H-e): The two protons of the methylene group in the acetate side chain are also diastereotopic due to the adjacent chiral center. They are expected to resonate as a multiplet around 2.60 ppm.

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule. The presence of the two Boc groups and the ester functionality will be clearly identifiable from their characteristic carbonyl and quaternary carbon resonances.

Predicted ¹³C NMR Data

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C-1 (2x) | ~28.4 |

| C-2 (2x) | ~80.5 |

| C-3 (2x) | ~154.0 |

| C-4 | ~171.0 |

| C-5 | ~52.0 |

| C-6 | ~55.0 |

| C-7 | ~35.0 |

| C-8, C-9, C-10 | ~40.0 - 50.0 |

Interpretation of ¹³C NMR Signals

-

Boc Carbons (C-1, C-2, C-3): The two Boc groups will give rise to three distinct signals. The methyl carbons (C-1) are expected around 28.4 ppm. The quaternary carbons (C-2) will appear further downfield, typically around 80.5 ppm. The carbamate carbonyl carbons (C-3) will be significantly deshielded, resonating at approximately 154.0 ppm.[7]

-

Ester Carbons (C-4, C-5): The ester group will be identified by the carbonyl carbon (C-4) at a highly deshielded position, around 171.0 ppm, and the methoxy carbon (C-5) at approximately 52.0 ppm.

-

Methine Carbon (C-6): The chiral carbon at the 2-position (C-6) is predicted to be around 55.0 ppm, influenced by the attached nitrogen and the acetate group.

-

Acetate Methylene Carbon (C-7): The methylene carbon of the acetate side chain (C-7) is expected to resonate at approximately 35.0 ppm.

-

Piperazine Ring Carbons (C-8, C-9, C-10): The three distinct carbons of the piperazine ring will appear in the range of 40.0 - 50.0 ppm.[8] Due to the conformational rigidity, they are expected to be well-resolved.

Experimental Protocols

To acquire high-quality NMR data for this compound, the following experimental workflow is recommended.

Sample Preparation

-

Accurately weigh 10-20 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for similar compounds.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal resolution of the complex multiplets.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the piperazine ring and the acetate side chain.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.[9]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which are invaluable for unambiguously assigning quaternary carbons and piecing together the molecular fragments.[10]

-

Visualization of Molecular Structure and Logical Workflow

Molecular Structure with Atom Labeling

Caption: Labeled structure of this compound.

Experimental and Interpretive Workflow

Caption: Workflow for NMR analysis of this compound.

Conclusion

The NMR spectra of this compound are rich with structural information. While the singlets for the Boc and methyl ester groups provide straightforward confirmation of their presence, the complexity of the piperazine ring signals reveals the profound impact of the di-Boc substitution on the molecule's conformational dynamics. The diastereotopicity of the ring protons, arising from the chiral center and restricted ring inversion, necessitates a thorough analysis, ideally supported by 2D NMR techniques, for complete assignment. This guide provides a detailed predictive framework for the ¹H and ¹³C NMR spectra, offering researchers a solid foundation for the characterization of this important synthetic intermediate and its analogues. A comprehensive understanding of the NMR data is not merely an analytical exercise but a crucial step in harnessing the full potential of this versatile building block in the rational design of new therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and characterization of several series of 4-acyl-1-[2-a...: Ingenta Connect [ingentaconnect.com]

- 9. researchgate.net [researchgate.net]

- 10. Long-range heteronuclear correlation [chem.ch.huji.ac.il]

Introduction: The Significance of a Protected Piperazine Scaffold

An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 1,4-di-Boc-piperazine-2-acetate

This guide provides a comprehensive exploration of the essential spectroscopic techniques used to characterize and validate the chemical structure of this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal relationships between molecular structure and spectral output, ensuring a deep and practical understanding of the analytical process.

This compound is a valuable synthetic intermediate, belonging to the class of piperazine derivatives that are ubiquitous in medicinal chemistry.[1] The piperazine ring is a privileged scaffold found in numerous pharmaceuticals, including antipsychotics, antidepressants, and antimicrobial agents.[1][2] The strategic placement of two tert-butyloxycarbonyl (Boc) protecting groups offers orthogonal stability, allowing for selective chemical modifications.[3] The Boc group is stable under a wide range of nucleophilic and basic conditions but can be readily cleaved under acidic conditions, making it a cornerstone of modern peptide synthesis and complex molecule assembly.[4]

This guide details the expected analytical signatures of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal techniques, one can achieve unambiguous structural confirmation.

Molecular Structure and Spectroscopic Implications

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. Each functional group and stereochemical element provides a unique signal or pattern that contributes to the final spectrum.

Caption: Structure of this compound.

Key Structural Features:

-

Piperazine Core: A six-membered heterocyclic ring that typically exists in a chair conformation. The protons on this ring are diastereotopic, leading to complex signal splitting in NMR.

-

Two Boc Groups: These bulky groups restrict rotation around the N-C(O) amide bond, which can lead to the observation of rotamers (rotational isomers) at room temperature in NMR, further complicating the spectrum. Each Boc group contributes a strong carbonyl (C=O) signal in IR and a characteristic 9-proton singlet in ¹H NMR.

-

Methyl Acetate Side Chain: This group introduces a chiral center at the C2 position of the piperazine ring. It features a methyl ester, which has distinct spectroscopic signatures.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and number of different types of protons.

Causality and Predicted Spectral Features

The complexity of the piperazine ring, coupled with the presence of two bulky Boc groups, results in a spectrum that is rich in information. Due to the restricted rotation around the N-Boc bonds, the molecule may exist as a mixture of conformers, leading to broadened or multiple sets of signals for the ring protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| Boc-CH₃ (x2) | ~1.45 | Singlet (s) | 18H | The 18 equivalent protons of the two tert-butyl groups are shielded and show no coupling, resulting in a large, sharp singlet.[5] |

| Ester-OCH₃ | ~3.70 | Singlet (s) | 3H | Protons of the methyl ester are deshielded by the adjacent oxygen and appear as a singlet.[6] |

| Piperazine Ring Protons (H2, H3, H5, H6) & Side Chain CH | 2.80 - 4.50 | Complex Multiplets (m) | 7H | These protons are in a complex spin system. Diastereotopicity and restricted ring inversion lead to complex splitting patterns. The proton at C2, being adjacent to two nitrogen atoms and the acetate group, will be the most downfield of this group.[7] |

| Side Chain CH₂ | ~2.60 - 2.90 | Multiplet (m) or Doublet of Doublets (dd) | 2H | These protons are diastereotopic due to the adjacent chiral center (C2) and will likely appear as a complex multiplet. |